2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-14-7-3-2-6-13(14)17(22)19-12-15-18-9-8-16(20-15)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZYIGQRAOSWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.
Attachment of the Benzamide Core: The final step involves coupling the pyrimidinyl-pyrrolidinyl intermediate with a methoxy-substituted benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Pyrimidine-Pyrrolidine Moiety
-
Nucleophilic Substitution : The 2-chloropyrimidine intermediate reacts with amines (e.g., pyrrolidine) to form C–N bonds .
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Oxidation : The pyrimidine ring is resistant to mild oxidants but may undergo oxidation at the pyrrolidine nitrogen under strong conditions (e.g., mCPBA) .
Benzamide Core
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Hydrolysis : The amide bond is stable under acidic conditions but hydrolyzes in basic media (e.g., NaOH/EtOH, 80°C) to yield 2-methoxybenzoic acid and the amine derivative .
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Demethylation : The methoxy group can be cleaved using BBr₃ in DCM to form a hydroxyl group, though this is rarely reported for this compound.
Reaction Optimization Data
Reaction efficiency varies with substituents and conditions:
| Reaction Type | Optimal Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Amide coupling | EDCI/HOBT | 25°C | 12 h | 82% |
| Pyrimidine alkylation | Pd(OAc)₂/Xantphos | 100°C | 6 h | 68% |
| Hydrolysis (amide) | 2M NaOH | 80°C | 4 h | 90% |
Comparison with Structural Analogues
Reactivity differences arise from substituent modifications:
| Compound | Structural Variation | Reactivity Difference |
|---|---|---|
| 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | Methoxy at benzamide | Stabilizes against hydrolysis |
| N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide | Piperidine instead of pyrrolidine | Faster alkylation due to reduced steric hindrance |
| 3,5-Dimethoxy analogue | Additional methoxy groups | Enhanced electron donation, slower amide hydrolysis |
Catalytic and Solvent Effects
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Palladium Catalysis : Enhances cross-coupling reactions at the pyrimidine ring (e.g., Suzuki-Miyaura) but is less effective for this compound due to steric bulk .
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Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve amide coupling yields compared to THF or toluene .
Stability Under Storage
-
Degrades by <5% over 12 months at −20°C in inert atmospheres.
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Susceptible to photodegradation in solution (t₁/₂ = 14 days under UV light).
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily due to the presence of the pyrimidine and pyrrolidine moieties, which are known to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrole and pyrimidine compounds exhibit potent antibacterial properties. For example, compounds similar to 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-Methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | 0.125 | MRSA |
| Pyrrole Derivative A | 0.5 | MSSA |
| Pyrrole Derivative B | 3.125 | E. coli |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, derivatives based on the pyrrole structure were synthesized and tested against various bacterial strains. The results indicated that certain modifications to the benzamide structure significantly enhanced antibacterial activity compared to standard treatments like vancomycin .
Case Study 2: Anticancer Activity
Research conducted on similar pyrimidine-based compounds revealed their potential in inhibiting tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
The following comparison focuses on structurally related benzamide derivatives, highlighting molecular features, synthetic routes, and inferred biological activities.
Structural Features and Physicochemical Properties
Key Observations :
- The target compound’s pyrrolidin-1-yl pyrimidine substituent distinguishes it from Imatinib’s piperazine-pyrimidine motif, which may influence kinase selectivity .
- The ethylsulfonyl group in ’s compound introduces strong electron-withdrawing effects, absent in the target, which may impact receptor binding .
Contrasts :
- The target’s pyrrolidine-pyrimidine motif may enhance blood-brain barrier penetration compared to Imatinib’s piperazine group, making it more suitable for central nervous system targets .
Biological Activity
2-Methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide, often referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanism of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 250.30 g/mol |
| CAS Number | 1798538-54-1 |
The biological activity of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is thought to involve several mechanisms depending on its target:
Targeting Enzymes and Receptors :
- The compound may act as an enzyme inhibitor , potentially reducing the activity of specific enzymes involved in metabolic pathways.
- Alternatively, it could function as a receptor agonist or antagonist , modulating receptor activity related to various physiological processes.
Biochemical Pathways :
Depending on its targets, the compound may influence pathways such as:
- Cell growth and metabolism (if targeting insulin-like growth factor receptors).
- Signal transduction pathways involved in cancer progression and inflammation .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance:
- In vitro assays demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and melanoma. The MID GI50 value was notably lower than that of established anticancer drugs like bendamustine .
Antimicrobial Activity
Pyrrolidine derivatives have shown promising antibacterial properties:
- Compounds similar to 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibited significant activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .
Case Studies
- Cytotoxicity Assays : A study screened various pyrrolidine derivatives against cancer cell lines (e.g., K562, MDA-MB-435). The results indicated that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutics, suggesting enhanced efficacy .
- Antimicrobial Testing : In a comparative study, several pyrrolidine-based compounds were evaluated for their antibacterial efficacy against common pathogens. The results showed that these compounds had MIC values ranging from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity .
Pharmacokinetics
The pharmacokinetic profile of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide remains under investigation. However, the presence of the pyrrolidine scaffold is known to enhance bioavailability and metabolic stability due to its favorable interaction with biological systems .
Q & A
Q. Key Considerations :
- Temperature control during coupling steps to minimize side reactions.
- Catalytic use of palladium in cross-coupling reactions for regioselectivity .
Table 1 : Representative Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pyrimidine core formation | Pyrrolidine, K₂CO₃, DMF, 80°C | 75 | >95% | |
| Benzamide coupling | EDC/HOBt, DMSO, RT | 83 | >98% |
How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Basic Research Question
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and pyrrolidine protons (δ ~1.8–3.5 ppm). Aromatic protons in benzamide appear at δ ~7.0–8.0 ppm .
- X-ray crystallography : Resolves bond angles and stereochemistry. For example, monoclinic crystal systems (space group P21/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, β = 108.5° confirm molecular packing .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 367.2) .
Q. Advanced Application :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., pyrimidine-methyl vs. benzamide protons) .
What structure-activity relationship (SAR) strategies are recommended to enhance biological activity?
Advanced Research Question
- Core Modifications :
- Methodology :
Table 2 : SAR Trends for Pyrimidine-Benzamide Derivatives
How can contradictory spectral or bioactivity data be systematically addressed?
Advanced Research Question
- Case Study : Discrepancies in NMR proton assignments due to rotameric forms.
- Bioactivity Variability :
What computational approaches predict the compound’s pharmacokinetic and target interaction profiles?
Advanced Research Question
- ADME Prediction : Use SwissADME to assess LogP (e.g., ~2.5) and CYP450 metabolism .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .
What strategies identify novel biological targets for this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
